2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound featuring a benzofuran moiety fused to a thiazole ring, with an acetic acid substituent at the 4-position of the thiazole.
Properties
IUPAC Name |
2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZBYXPAOQEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-hydroxyacetophenone with thioamide in the presence of a base to form the benzofuran-thiazole core . The acetic acid moiety can then be introduced through various carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities:
-
Anticancer Activity
- Research indicates that derivatives of thiazole compounds, including those based on 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid, have shown significant anticancer properties. For instance, studies have demonstrated notable cytotoxic effects against various cancer cell lines, including leukemia and central nervous system cancers. One study reported an inhibition rate of 84.19% against the MOLT-4 leukemia cell line using a specific derivative .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A study published in the Journal of Research in Pharmacy investigated the anticancer activity of a series of thiazole derivatives. Among these, a specific derivative related to this compound displayed significant inhibition against multiple cancer cell lines, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
In another research effort documented in Progress in Chemical and Biochemical Research, a range of benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain derivatives exhibited strong activity against common bacterial strains, suggesting their utility in pharmaceutical applications .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Inhibition Rate/Effectiveness |
|---|---|---|
| Anticancer | MOLT-4 (leukemia) | 84.19% inhibition |
| CNS cancer cell line SF-295 | 72.11% inhibition | |
| Antimicrobial | Various Gram-positive bacteria | Significant inhibition |
| Various Gram-negative bacteria | Significant inhibition | |
| Anti-inflammatory | In vitro models | Moderate anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The thiazole ring can interact with bacterial enzymes, disrupting their function and leading to bacterial cell death . These interactions are mediated through various pathways, including the inhibition of topoisomerases and the disruption of cell membrane integrity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
| Compound Name (CAS) | Substituent on Thiazole | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|
| 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid | 1-Benzofuran-2-yl | C₁₂H₉NO₃S* | ~247.27 | Bicyclic benzofuran, acetic acid |
| 2-(2-Benzyl-1,3-thiazol-4-yl)acetic acid [16] (858486-04-1) | Benzyl | C₁₂H₁₁NO₂S | 233.29 | Monocyclic aromatic, acetic acid |
| [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid [20] (329698-00-2) | Benzoylamino | C₁₂H₁₀N₂O₃S | 278.29 | Amide group, hydrogen bonding capability |
| [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid [22] (255874-78-3) | 4-Chloro-benzoylamino | C₁₂H₉ClN₂O₃S | 296.73 | Electron-withdrawing Cl, enhanced acidity |
| 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid [10] (1240527-48-3) | 2-Oxo-1,3-diazinan-1-yl | C₉H₁₁N₃O₃S | 241.26 | Heterocyclic substituent, conformational rigidity |
| 2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid [21] | 2-Fluorophenyl | C₁₁H₈FNO₂S | 237.25 | Electronegative F, metabolic stability |
*Estimated based on structural analogy.
Electronic and Steric Effects
- Benzofuran vs. Benzyl () : The benzofuran group introduces an oxygen atom, enabling hydrogen bonding and increased polarity compared to the purely hydrophobic benzyl group. This may enhance solubility and target binding specificity.
- Benzoylamino vs. Chloro-Benzoylamino (): The chloro substituent in is electron-withdrawing, increasing the acetic acid’s acidity (lower pKa) compared to the unsubstituted benzoylamino derivative. This could influence ionization under physiological conditions.
Hydrogen Bonding and Crystallography
- Benzofuran’s oxygen and the acetic acid’s carboxyl group enable diverse hydrogen bonding patterns, critical for crystal packing (as seen in benzothiazolinone derivatives, ) and biological interactions.
- Software like SHELXL () and ORTEP-3 () are commonly employed for structural validation, suggesting similar methods apply to the target compound.
Biological Activity
2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound characterized by the presence of both benzofuran and thiazole moieties. These structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound's IUPAC name is This compound , with a molecular formula of and a CAS number of 1096955-27-9 .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing benzofuran and thiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds has been reported to range from 4.69 to 77.38 µM against different bacterial species such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. Notably, thiazole derivatives have been studied for their effects on oncogenic pathways, demonstrating the capacity to block signaling mechanisms that promote tumor growth. For example, certain analogs have shown potent antiproliferative activity against lung cancer and breast cancer cells, with effective IC50 values reported in the low micromolar range .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been associated with improved cognitive function in preclinical models. The IC50 values for these activities have been reported as low as 0.10 µM for some analogs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on its benzofuran and thiazole rings. A structure–activity relationship (SAR) analysis reveals that modifications in the position and nature of substituents can significantly enhance or diminish activity against specific biological targets.
| Substituent Position | Compound Example | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
|---|---|---|---|
| Para | Analog 1 | 0.10 | 0.20 |
| Meta | Analog 18 | 0.80 | 3.10 |
| No Substituent | Analog 21 | 11.40 | 14.30 |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. A common synthetic route includes the reaction of o-hydroxyacetophenone with thioamide in the presence of a base . This multi-step synthesis can be optimized for yield and purity using high-pressure reactors and continuous flow systems.
Case Studies
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including those related to benzofuran structures, demonstrating promising results against various pathogens .
- Cancer Cell Line Testing : Another research project focused on the anticancer properties of thiazole-benzofuran hybrids, revealing substantial growth inhibition in breast cancer cell lines with specific analogs exhibiting IC50 values less than 5 µM .
- Neuroprotective Effects : Research into neuroprotective compounds highlighted the potential of benzofuran-thiazole derivatives in inhibiting AChE activity, suggesting therapeutic applications in Alzheimer’s disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
